Mechanistic Profiling and Synthetic Utility of 2-Ethyl-2-methoxy-4-methyl-hexylamine in Advanced Drug Design
Mechanistic Profiling and Synthetic Utility of 2-Ethyl-2-methoxy-4-methyl-hexylamine in Advanced Drug Design
Executive Summary
In contemporary drug discovery, the strategic selection of aliphatic amine building blocks is critical for optimizing both the target-binding affinity and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of an Active Pharmaceutical Ingredient (API). 2-Ethyl-2-methoxy-4-methyl-hexylamine (CAS 1416352-10-7)[1] is a highly specialized, sterically hindered primary amine. Unlike traditional small-molecule drugs that possess a biological mechanism of action (e.g., receptor agonism), the "mechanism of action" of this compound is defined by its chemical reactivity as a nucleophile [2] and its pharmacophoric contribution when incorporated into a larger molecular scaffold.
This whitepaper provides an in-depth analysis of its structural mechanics, nucleophilic reaction pathways, and a self-validating experimental protocol for its integration into complex APIs.
Structural Architecture and Nomenclature Mechanics
To understand the mechanistic behavior of 2-Ethyl-2-methoxy-4-methyl-hexylamine, we must first deconstruct its molecular architecture. While commonly referred to by its trivial name, its rigorous IUPAC designation is 3-(aminomethyl)-3-methoxy-5-methylheptane [3].
The molecule (Molecular Formula: C10H23NO , MW: 173.30 g/mol )[2] features a primary amine group attached to a highly substituted, neopentyl-like quaternary carbon center.
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Steric Shielding: The adjacent carbon (C2 in the hexyl nomenclature, C3 in the heptane backbone) is fully substituted with an ethyl group, a methoxy group, and the extended alkyl chain. This creates massive steric bulk immediately adjacent to the nucleophilic nitrogen.
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Electronic Modulation: The methoxy group exerts a mild inductive electron-withdrawing effect, slightly lowering the pKa of the amine compared to a standard aliphatic chain, while simultaneously acting as a localized hydrogen-bond acceptor.
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Lipophilic Tail: The 4-methylhexyl extension provides a highly branched, lipophilic domain that significantly enhances the membrane permeability of the resulting API.
Chemical Mechanism of Action: Nucleophilic Pathways
The primary chemical mechanism of action for 2-Ethyl-2-methoxy-4-methyl-hexylamine revolves around its role as a nucleophile in organic synthesis[2]. However, its unique steric environment dictates distinct mechanistic pathways.
The Challenge of Steric Hindrance
In standard SN2 (Bimolecular Nucleophilic Substitution) reactions, the primary amine would attack an electrophilic carbon. However, the extreme steric hindrance provided by the adjacent ethyl and methoxy groups severely retards the trajectory of attack. Consequently, standard alkylation reactions are kinetically unfavorable and prone to elimination byproducts.
Reductive Amination as the Primary Mechanism
To effectively incorporate this building block, Reductive Amination is the mechanistically preferred pathway. The amine acts as a nucleophile to attack a carbonyl electrophile (aldehyde or ketone), forming a hemiaminal intermediate. Subsequent dehydration yields an iminium ion, which is then reduced to a stable secondary amine API.
Figure 1: Nucleophilic reductive amination pathway of 1416352-10-7.
Pharmacophoric Mechanism in Drug Design
When 2-Ethyl-2-methoxy-4-methyl-hexylamine is successfully conjugated into an API, it fundamentally alters the drug's biological mechanism of action through three distinct pharmacophoric vectors:
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Metabolic Resistance (CYP450 & MAO Evasion): The quaternary carbon adjacent to the amine acts as a steric shield. It prevents oxidative deamination by Monoamine Oxidases (MAO) and blocks N-dealkylation by Cytochrome P450 enzymes, dramatically increasing the drug's biological half-life.
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Entropy-Driven Target Binding: The bulky ethyl and methoxy substituents restrict the rotational degrees of freedom of the alkyl chain. This conformational locking reduces the entropic penalty upon binding to a target receptor (e.g., a GPCR or kinase domain).
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Hinge-Region Interactions: The methoxy oxygen serves as a precise hydrogen-bond acceptor, which can be leveraged to interact with conserved backbone amides in kinase hinge regions.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters and reactivity indices that dictate the handling and application of this compound[2],.
| Property | Value | Mechanistic & Synthetic Implication |
| CAS Registry Number | 1416352-10-7 | Unique identifier for procurement[1]. |
| IUPAC Nomenclature | 3-(aminomethyl)-3-methoxy-5-methylheptane | Highlights the heptane backbone and quaternary C3 center[3]. |
| Molecular Formula | C10H23NO | Essential for stoichiometric equivalents[2]. |
| Molecular Weight | 173.30 g/mol | Optimal low-MW fragment for lead optimization[2]. |
| Boiling Point | ~200 °C | Indicates low volatility; permits high-temperature refluxing[2]. |
| Nucleophilicity Index | Moderate / Hindered | Requires Lewis acid catalysis for efficient electrophilic addition. |
Self-Validating Experimental Methodology
To overcome the steric limitations of 2-Ethyl-2-methoxy-4-methyl-hexylamine, standard reductive amination protocols must be heavily modified. The following step-by-step workflow integrates causality-driven choices and in-process controls (IPCs) to create a self-validating system.
Protocol: Lewis Acid-Mediated Reductive Amination
Expertise & Causality:
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Solvent Choice: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM). Causality: DCE has a higher boiling point (83 °C), allowing for the thermal energy required to overcome the steric hindrance during imine formation.
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Catalyst Choice: Titanium(IV) isopropoxide ( Ti(OiPr)4 ) is used instead of acetic acid. Causality: The massive steric bulk at the quaternary center drastically reduces nucleophilicity. Ti(OiPr)4 acts as a powerful Lewis acid to activate the carbonyl and simultaneously acts as a water scavenger to drive the equilibrium forward.
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Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is utilized. Causality: It is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted carbonyl substrate, preventing alcohol byproducts.
Step-by-Step Workflow:
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Reagent Preparation: In an oven-dried flask under inert N2 atmosphere, dissolve 1.0 equivalent of the target carbonyl substrate and 1.2 equivalents of 2-Ethyl-2-methoxy-4-methyl-hexylamine in anhydrous DCE (0.2 M). Add 2.0 equivalents of Ti(OiPr)4 .
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Imine Formation: Heat the reaction mixture to 60 °C and stir for 4 hours.
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Validation Checkpoint (IPC 1): Analyze an aliquot via LC-MS. Proceed only when >95% consumption of the carbonyl substrate is observed, and the hemiaminal/imine mass peak is dominant.
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Reduction: Cool the reaction to 0 °C. Portion-wise, add 1.5 equivalents of NaBH(OAc)3 . Allow the mixture to warm to room temperature and stir for 12 hours.
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Validation Checkpoint (IPC 2): Perform a Ninhydrin-stained TLC. The primary amine starting material will stain dark purple, whereas the secondary amine product will exhibit a shifted Rf value and a distinct color profile.
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Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 . Filter the resulting titanium dioxide salts through a pad of Celite. Extract the aqueous layer with Ethyl Acetate (3x).
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Purification: Dry the combined organic layers over Na2SO4 , concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
Figure 2: Self-validating high-throughput synthesis workflow.
References
- Buy 2-Ethyl-2-methoxy-4-methyl-hexylamine (EVT-13232838)
- 3-(aminomethyl)
- CAS 1416352-10-7 | Sigma-Aldrich Source: Sigma-Aldrich URL
- BLD Pharmatech Co., Limited (Page 134) @ ChemBuyersGuide.com, Inc.
